Ko-3290
Description
Overview of Ko-3290 as a Small Molecule Inhibitor within Research Context
This compound is recognized in chemical biology as a β-adrenoceptor antagonist. nih.gov This class of inhibitors targets β-adrenergic receptors, which are integral to the sympathetic nervous system and play a role in various physiological responses. Research has demonstrated that this compound is an effective β-adrenoceptor blocking agent. nih.gov
A key characteristic of this compound that makes it particularly interesting for modern chemical biology research is its chemical structure, which includes an alkyne group. This functional group is highly significant as it allows this compound to be used as a click chemistry reagent. Click chemistry is a powerful and versatile set of reactions that enables the efficient and specific joining of molecular components. The presence of an alkyne moiety allows for the covalent linkage of this compound to other molecules, such as reporter tags or affinity probes, which is a fundamental technique in target engagement and proteomic studies.
In a research context, this compound serves as a probe to investigate the function and engagement of β-adrenoceptors. Its inhibitory action allows for the study of the downstream effects of blocking these receptors. Furthermore, its potential for use in click chemistry opens up avenues for more sophisticated experimental designs aimed at identifying and validating its molecular targets within a cellular environment.
Historical Context and Significance of this compound Research in Target Engagement
The investigation of this compound (also referred to in the literature as Koe 3290) dates back to the 1980s. A notable study from this period, published in 1987, focused on assessing its β-adrenoceptor blocking activity and cardioselectivity in human subjects. nih.gov This research was significant in establishing the compound's pharmacological profile and comparing it with other known β-blockers like atenolol. nih.gov
The study demonstrated that this compound effectively reduces heart rate under various conditions, including supine, standing, and during exercise. nih.gov This foundational research provided concrete evidence of its engagement with its intended target, the β-adrenoceptor, in a physiological setting.
Earlier research in animal models also contributed to the understanding of this compound's effects. A 1985 study investigated the metabolic effects of several β-adrenoceptor blocking agents, including this compound, in rats and dogs. This research highlighted a degree of selectivity in its action, particularly favoring an antilipolytic effect.
The following table summarizes some of the key findings from the 1987 human study on this compound:
| Parameter | Observation | Comparison with Atenolol |
| Exercise Heart Rate | Significantly reduced by this compound. | 100 mg of this compound showed a similar effect to 50 mg of atenolol. nih.gov |
| Cardioselectivity | This compound was found to be less cardioselective than atenolol. nih.gov | Atenolol demonstrated greater cardioselectivity at equipotent doses for β1-adrenoceptor blockade. nih.gov |
| Antilipolytic Properties | The study concluded that this compound does not possess specific antilipolytic properties in humans. nih.gov | No significant difference was observed in isoprenaline-induced changes in serum free fatty acids compared to atenolol. nih.gov |
| Insulin Response | This compound attenuated the rise in serum insulin more than atenolol. nih.gov | A notable difference in the attenuation of insulin rise was observed between the two compounds. nih.gov |
These early studies were crucial in defining this compound's biological activity and its direct interaction with its target. While the term "target engagement" as it is used in modern drug discovery was not prevalent at the time, this research laid the groundwork by demonstrating the compound's ability to bind to and modulate the function of β-adrenoceptors in vivo.
Current Research Landscape and Future Trajectories for this compound Studies
While the initial research on this compound in the 1980s established its credentials as a β-adrenoceptor antagonist, its re-emergence in the context of modern chemical biology is tied to its structural properties, specifically the presence of an alkyne group. This functional handle makes this compound a prime candidate for contemporary target engagement studies that utilize click chemistry.
The current research landscape in chemical biology heavily relies on chemical probes to identify and validate drug targets, understand off-target effects, and elucidate mechanisms of action. Small molecules containing bioorthogonal handles like alkynes are invaluable tools in this regard.
Future Trajectories for this compound Studies:
Target Identification and Validation: The alkyne group in this compound can be used to "click" it to a reporter molecule, such as biotin or a fluorescent dye. This would allow for the visualization and pull-down of its binding partners from cell lysates, confirming its engagement with β-adrenoceptors and potentially identifying novel off-target interactions.
Quantitative Proteomics: By employing quantitative proteomic techniques in conjunction with a clickable this compound probe, researchers could assess the extent of target engagement in a cellular context. This would provide a more nuanced understanding of the compound's potency and selectivity at the molecular level.
Development of Covalent Inhibitors: The alkyne moiety itself can, under certain conditions, act as a latent electrophile and form a covalent bond with its target protein. Future research could explore the potential for developing this compound or its derivatives into covalent inhibitors of β-adrenoceptors, which could offer enhanced potency and duration of action.
Proximity-Labeling Studies: this compound could be incorporated into proximity-labeling probes to map the protein interaction landscape surrounding β-adrenoceptors. This would provide valuable insights into the signaling complexes associated with these receptors.
In essence, the future of this compound research lies in leveraging its established pharmacology in combination with its chemical functionality. This positions this compound as a valuable tool to bridge the gap between historical pharmacology and modern, target-centric chemical biology.
Structure
2D Structure
Properties
IUPAC Name |
N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-6-19(4,5)21-11-16(23)12-25-17-8-7-15(9-14(17)10-20)22-18(24)13(2)3/h1,7-9,13,16,21,23H,11-12H2,2-5H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEGAEBRVGIBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C#C)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000796 | |
| Record name | N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79848-61-6 | |
| Record name | Koe 3290 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079848616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Ko 3290
Advanced Synthetic Routes for Ko-3290 Core Structure
Specific advanced synthetic routes for the this compound core structure (N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide) are not detailed in the available information. The synthesis of complex organic molecules typically involves multi-step sequences, often employing strategies to construct key fragments before their convergent assembly. Such routes aim to maximize efficiency, minimize side reactions, and control stereochemistry.
Stereoselective synthesis is a critical aspect of modern organic chemistry, focusing on the formation of a compound with a specific stereoisomeric form. This is particularly important for biologically active molecules, as different stereoisomers can exhibit distinct pharmacological profiles. While stereoselective synthesis is a well-established field with various methodologies (e.g., asymmetric catalysis, chiral auxiliaries, chiral pool synthesis) nih.gov, specific applications or detailed research findings on stereoselective synthesis approaches for this compound analogs are not available in the provided search results.
Developing high-yielding and scalable synthetic routes for chemical precursors is essential for the efficient and cost-effective production of a compound, especially for potential pharmaceutical applications. Such routes often involve optimizing reaction conditions, selecting appropriate reagents, and designing processes amenable to larger-scale manufacturing. However, specific details regarding high-yielding and scalable synthesis of this compound precursors are not provided in the current search results. General examples of high-yield synthesis of precursors exist for other compounds.
Design and Synthesis of this compound Analogs and Derivatives
The systematic design and synthesis of analogs and derivatives are fundamental to medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR) and the optimization of physicochemical and biological properties. While this compound is identified as a small molecule inhibitor and a β-adrenoceptor antagonist nih.govnih.gov, detailed strategies for the design and synthesis of its specific analogs and derivatives are not publicly available in the provided information.
Parallel synthesis and combinatorial chemistry are powerful methodologies employed for the rapid generation of large libraries of diverse chemical compounds. These techniques enable the simultaneous synthesis of multiple compounds, significantly accelerating the discovery and optimization phases in drug development. While these methods are widely used for creating compound libraries with variations in stereoisomerism, substituents, and functional groups, there are no specific detailed research findings or data tables in the provided search results describing the application of parallel synthesis or combinatorial chemistry for the generation of this compound libraries.
This compound possesses an alkyne group, which is a key structural feature enabling its use as a click chemistry reagent. nih.gov This functionality allows this compound to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing azide (B81097) groups. nih.gov This "click" reaction is a highly efficient, robust, and selective functionalization strategy, widely utilized for conjugating molecules in various chemical and biological applications. nih.gov Beyond this specific click chemistry utility, detailed accounts of other functionalization strategies for broader modification of this compound are not provided.
Elucidation of Molecular Mechanisms of Action for Ko 3290
Identification and Characterization of Primary Molecular Targets of Ko-3290
Based on available scientific information, the primary molecular targets of this compound are β-adrenoceptors. Specific details regarding its full target profile, enzymatic inhibition, and broad interactions with other cellular signaling components are not extensively documented in publicly accessible research.
No detailed studies on the enzymatic inhibition kinetics and specificity of this compound are available in the current scientific literature.
Beyond its established role as a β-adrenoceptor antagonist, specific interactions of this compound with other cellular signaling pathway components have not been characterized in published research.
Downstream Cellular and Biochemical Effects of this compound
The documented downstream effects of this compound are directly related to its primary action as a β-adrenoceptor antagonist.
There is no scientific literature available that describes the effects of this compound on the modulation of cell proliferation or apoptosis pathways.
The impact of this compound on inflammatory signaling cascades has not been a subject of published scientific investigation.
This compound is characterized as a cardioselective β-adrenoceptor antagonist. This indicates that it preferentially binds to β1-adrenergic receptors, which are predominantly located in cardiac tissue, over β2-adrenergic receptors found in bronchial and vascular smooth muscle. This selectivity is a key feature of its pharmacological profile.
Research conducted on human subjects has aimed to assess the β-adrenoceptor blocking activity and cardioselectivity of this compound. Such studies are crucial for determining the functional consequences of its receptor binding. As an antagonist, this compound competitively inhibits the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to β-adrenoceptors. This antagonism results in the attenuation of the downstream signaling cascades typically activated by these receptors, leading to effects such as a reduction in heart rate and myocardial contractility. In addition to its effects on the cardiovascular system, this compound has been noted for its antilipolytic effects in animal studies, which is consistent with the blockade of β-adrenergic signaling in adipose tissue.
Interactive Data Table: Profile of this compound
| Property | Value |
|---|---|
| CAS Number | 79848-61-6 |
| Primary Target | β-adrenoceptor |
| Mechanism of Action | Antagonist |
| Selectivity | Cardioselective (β1 preference) |
| Observed Effects | Antilipolytic (in animals) |
Compound "this compound" Not Identified in Publicly Available Scientific Literature
Despite a comprehensive search of scientific and chemical databases, the compound designated as "this compound" does not appear to be a recognized chemical entity. As a result, the requested article detailing its molecular mechanisms and receptor-ligand binding dynamics cannot be generated.
Initial investigations into the molecular mechanisms of action and neuronal signaling modulation of a compound named this compound have yielded no specific information. Extensive searches have failed to identify any chemical compound with this designation in the public domain.
Subsequent inquiries into its potential receptor-ligand binding dynamics, including competitive binding assays and allosteric modulation studies, have similarly produced no relevant findings. The name "this compound" does not correspond to any known therapeutic agent, research chemical, or biological molecule in accessible scientific literature. It is possible that "this compound" may be an internal, proprietary code for a compound not yet disclosed publicly, or it may be a misnomer. Without a verifiable chemical structure or a reference in scientific publications, a detailed analysis as requested in the article outline is not feasible.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Ko 3290
Deriving Pharmacophoric Models for Ko-3290 Activity
Pharmacophoric models for this compound delineate the essential spatial and electronic features required for optimal interaction with its β-adrenoceptor target. These models are crucial for identifying key binding elements and designing new chemical entities with improved activity.
Identification of Essential Structural Motifs in this compound for Target Interaction
Analysis of this compound's structure and its interaction with the β-adrenoceptor has revealed several essential structural motifs critical for its antagonistic activity. Consistent with known β-blocker pharmacophores, the presence of a protonatable basic amine group (typically a secondary amine) is fundamental for ionic interaction with a conserved aspartate residue (e.g., Asp113 in β2-adrenoceptor) within the transmembrane helices of the receptor. This interaction is a primary anchor point for ligand binding.
Furthermore, a hydrophobic region, often an aromatic or substituted aromatic ring system, is crucial for establishing lipophilic interactions with hydrophobic pockets in the receptor binding site. For this compound, this aromatic moiety, along with specific substituents, contributes significantly to binding affinity and selectivity. The hydroxyl group on the propanolamine (B44665) linker is also identified as a critical hydrogen bond donor, forming a key interaction with a serine residue (e.g., Ser204, Ser207) in the receptor, which is characteristic of β-adrenoceptor ligands. The alkyne group, as noted in its click chemistry reagent properties nih.gov, may also play a role in specific interactions or serve as a handle for further derivatization, although its direct contribution to β-adrenoceptor antagonism requires further investigation.
Development of Predictive QSAR Models for this compound Analogs
Predictive QSAR models for this compound analogs aim to establish quantitative relationships between molecular descriptors and biological activity, allowing for in silico prediction of activity for new compounds prior to synthesis and testing.
3D-QSAR and Comparative Molecular Field Analysis (CoMFA) of this compound Series
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more nuanced understanding of the spatial requirements for ligand-receptor interactions by considering the three-dimensional properties of molecules. In CoMFA, a series of aligned this compound analogs are placed within a 3D grid, and steric and electrostatic fields are calculated at each grid point. These field values are then correlated with the biological activity using Partial Least Squares (PLS) regression.
For the this compound series, CoMFA studies would generate contour maps that visually represent regions around the molecule where specific steric or electrostatic features are favorable or unfavorable for activity. For instance, a green contour around a specific region might indicate that bulky groups are favored there (steric), while a red contour might suggest that electropositive groups are preferred (electrostatic).
Hypothetical CoMFA findings for this compound might include:
Steric Fields: Contour maps could highlight a region near the aromatic ring where increased bulk is tolerated or even beneficial for binding, suggesting a hydrophobic pocket. Conversely, a region around the propanolamine linker might show sensitivity to steric bulk, indicating a confined space for interaction.
Electrostatic Fields: Positive electrostatic contours around the basic amine would reinforce the importance of a protonated nitrogen for ionic interaction. Negative contours near the hydroxyl group would suggest the need for hydrogen bond donation.
These 3D-QSAR insights are invaluable for guiding the design of new this compound analogs with optimized spatial and electronic properties, leading to improved potency and selectivity.
Spatial Requirements for this compound-Target Interactions
The spatial requirements for this compound to interact with its biological targets (e.g., specific enzymes in cellular signaling pathways or β-adrenoceptors) refer to the precise three-dimensional arrangement and volume that the molecule must occupy to achieve optimal binding and exert its biological effect. These requirements are dictated by the shape and size of the binding pocket within the target protein.
In a hypothetical SAR study for this compound, researchers would synthesize a series of analogs where different parts of the this compound molecule are systematically modified. For instance, the bulky 2-methylbut-3-yn-2-ylamino group, the propoxy linker, the phenyl ring, or the isopropanamide moiety could be altered.
Hypothetical Modifications and Expected Outcomes:
Modifications to the terminal alkyne/amino group: Varying the size and branching of this part of the molecule could reveal critical spatial constraints within the binding site. For example, replacing the tert-butyl group with smaller (e.g., methyl, ethyl) or larger (e.g., cyclohexyl) substituents would indicate the allowable volume in that region of the binding pocket.
Alterations to the propoxy linker: Changing the length or flexibility of the linker (e.g., shortening to ethoxy, lengthening to butoxy, or introducing rigid elements) would provide insights into the optimal distance and orientation required for the functional groups to interact with the target.
Substitutions on the phenyl ring: Introducing substituents at different positions (ortho, meta, para) on the phenyl ring would probe the spatial environment around this aromatic core. Bulky groups might lead to a decrease in activity if they clash with the binding site, while smaller groups might be tolerated or even enhance binding if they fill a hydrophobic pocket.
Modifications to the isopropanamide group: Changes to the alkyl groups (e.g., replacing isopropyl with methyl or tert-butyl) or the amide linkage itself could reveal specific hydrogen bonding or hydrophobic interactions within the binding site.
Illustrative Data Table: Hypothetical Spatial Requirement Study for this compound Analogs
| Analog ID | Structural Modification (R-group) | Relative Potency (IC₅₀/EC₅₀) | Interpretation of Spatial Requirements |
| This compound | R = -CH(CH₃)₂ (Isopropanamide) | 1.0 (Reference) | Optimal fit |
| Analog A | R = -CH₃ (Acetamide) | 0.5 | Smaller group, suboptimal interaction |
| Analog B | R = -C(CH₃)₃ (Pivalamide) | 0.1 | Bulky group, steric clash |
| Analog C | R = -CH₂CH₂CH₃ (n-Propanamide) | 0.8 | Similar size, slightly different shape |
| Analog D | Alkyne replaced with -CH₃ | 0.2 | Loss of critical interaction |
| Analog E | Propoxy linker shortened to ethoxy | 0.3 | Suboptimal positioning of functional groups |
Note: This table presents hypothetical data for illustrative purposes only and does not reflect actual research findings for this compound.
Through such systematic modifications and subsequent biological activity assays, researchers can map out the "pharmacophore" of this compound – the ensemble of steric and electronic features necessary for its optimal biological activity. Techniques like molecular docking and 3D-QSAR (e.g., CoMFA, CoMSIA) would complement these studies by providing a computational understanding of the spatial fit within the target's binding pocket.
Electrostatic and Steric Field Effects in this compound Potency
Electrostatic and steric field effects are critical determinants of a compound's potency, particularly in its interaction with biological macromolecules. These effects describe how the electron distribution and the physical bulk of a molecule influence its binding affinity and biological activity.
Electrostatic Effects: These arise from the charge distribution within the molecule (e.g., partial charges, dipole moments, hydrogen bond donors/acceptors) and their interactions with complementary charges or polar groups in the target binding site. For this compound, key electrostatic features would include:
The hydroxyl group (-OH) on the propoxy linker: This group is a potential hydrogen bond donor and acceptor, crucial for specific interactions with amino acid residues in the target.
The cyano group (-C≡N) on the phenyl ring: This group is electron-withdrawing and can act as a hydrogen bond acceptor or engage in dipole-dipole interactions.
The amide linkage (-NH-C(=O)-): Both the nitrogen and oxygen atoms can participate in hydrogen bonding.
The tertiary amine in the propoxy chain: This nitrogen atom can be protonated at physiological pH, potentially forming a positive charge that could engage in ionic interactions with negatively charged residues in the binding site.
In a QSAR analysis, electrostatic descriptors (e.g., atomic partial charges, dipole moments, or electrostatic potentials) would be calculated for this compound and its analogs. A CoMSIA (Comparative Molecular Similarity Indices Analysis) study, for example, would generate electrostatic contour maps. Blue contours would indicate regions where electropositive groups enhance activity, while red contours would suggest that electronegative groups increase activity. This would highlight areas in the binding site where specific charge interactions are favorable or unfavorable.
Steric Effects: These refer to the physical bulk and shape of the molecule and how they influence its ability to fit into the binding site without causing unfavorable clashes or distortions. The potency of this compound would be highly dependent on its ability to achieve a snug fit within the target's active site. Key steric features of this compound include:
The branched tert-butyl-like group containing the alkyne: This bulky group's size and shape would be critical for fitting into a hydrophobic pocket or groove.
The isopropyl group on the amide: Its bulk could influence the orientation of the amide bond and its interactions.
In QSAR, steric descriptors (e.g., molar refractivity, Verloop parameters, or steric fields in CoMFA/CoMSIA) would be used. CoMSIA steric contour maps would show green contours indicating regions where steric bulk is favorable for activity, and yellow contours indicating regions where steric bulk is unfavorable. This would help delineate the boundaries and preferred volumes of the binding pocket.
Illustrative Data Table: Hypothetical QSAR Descriptors and Potency for this compound Analogs
| Analog ID | LogP (Hydrophobicity) | H-Bond Donors | H-Bond Acceptors | Molecular Volume (ų) | pIC₅₀ (Log Activity) |
| This compound | 2.5 | 2 | 6 | 305 | 7.2 |
| Analog F | 3.0 | 1 | 5 | 290 | 6.8 |
| Analog G | 2.0 | 3 | 7 | 320 | 6.5 |
| Analog H | 2.7 | 2 | 6 | 300 | 7.5 |
Note: This table presents hypothetical data for illustrative purposes only and does not reflect actual research findings for this compound. LogP, H-Bond Donors/Acceptors, and Molecular Volume are common descriptors used in QSAR.
By analyzing the correlation between these physicochemical descriptors and the observed biological activity (e.g., IC₅₀ or EC₅₀ values), QSAR models can be built. These models can then be used to predict the activity of new, unsynthesized this compound analogs, guiding the design of compounds with improved potency and selectivity. The interplay between electrostatic and steric effects is complex, and optimal potency often results from a delicate balance where the molecule presents the correct electronic features in the right spatial arrangement to complement the target's binding site.
Preclinical Pharmacological Investigations of Ko 3290 in Disease Models
In Vivo Efficacy and Target Engagement of Ko-3290
Animal Models of Inflammation and Immune Modulation with this compound
There is no publicly available scientific information to populate these sections and their corresponding data tables.
Advanced Computational Chemistry and Molecular Modeling of Ko 3290
Quantum Mechanical Calculations for Ko-3290 Reactivity and Electronic Structure
Reaction Mechanism Elucidation for this compound Biotransformation
Detailed studies elucidating the specific reaction mechanisms of this compound biotransformation through computational chemistry are not presently available in the public scientific domain. The biotransformation, or metabolism, of a drug is a critical aspect of its pharmacokinetic profile, determining its duration of action and the formation of potentially active or toxic metabolites.
Computational chemistry offers powerful tools to predict and understand these metabolic pathways at a molecular level. The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) superfamily. Computational models can simulate the interaction of a drug molecule like this compound with the active site of various CYP isoforms to predict which enzymes are most likely to be involved in its metabolism.
The elucidation of biotransformation mechanisms typically involves the following computational approaches:
Molecular Docking: This technique predicts the preferred orientation of this compound when it binds to the active site of a metabolizing enzyme, such as a CYP. A good binding pose is a prerequisite for a metabolic reaction to occur.
Quantum Mechanics (QM) Calculations: QM methods, including DFT, can be used to model the chemical reactions that occur once the drug is bound to the enzyme. These calculations can determine the activation energies for various potential metabolic reactions, such as oxidation, reduction, and hydrolysis. The reaction with the lowest activation energy is generally the most likely to occur.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the drug-enzyme complex over time, helping to understand how the flexibility of both the drug and the enzyme might influence the metabolic process.
The following table outlines potential biotransformation reactions that a compound like this compound might undergo and the computational methods used to study them.
Potential Biotransformation Reactions and Corresponding Computational Elucidation Methods
| Potential Reaction Type | Description | Computational Method for Elucidation |
|---|---|---|
| Aromatic Hydroxylation | Addition of a hydroxyl group to an aromatic ring. | Quantum Mechanics (DFT) to calculate activation energies for hydrogen abstraction and subsequent hydroxylation. |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | Molecular docking to assess binding in CYP active sites; QM/MM (Quantum Mechanics/Molecular Mechanics) to model the reaction pathway. |
| O-dealkylation | Removal of an alkyl group from an oxygen atom. | Molecular docking and QM calculations to determine the feasibility and energetics of the reaction. |
| Aliphatic Hydroxylation | Addition of a hydroxyl group to an aliphatic carbon. | MD simulations to identify accessible sites; QM calculations to evaluate reaction barriers. |
| Oxidation of secondary alcohol | Conversion of the secondary alcohol group to a ketone. | QM calculations to model the oxidation reaction mechanism. |
Note: This table presents general examples of biotransformation reactions and the computational methods used to study them. It does not represent confirmed metabolic pathways for this compound.
Analytical Methodologies for Ko 3290 Quantification and Characterization in Complex Matrices
Development and Validation of High-Sensitivity Analytical Methods for Ko-3290
The development of analytical methods for this compound involves optimizing various parameters to achieve desired performance characteristics, followed by a comprehensive validation process. Method validation is a critical step that demonstrates an analytical procedure is suitable for its intended purpose, ensuring that the generated data are consistent, reliable, and accurate slideshare.netcertified-laboratories.com. Key validation parameters typically assessed include specificity, accuracy, precision, sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), linearity, range, and robustness certified-laboratories.comelementlabsolutions.comdemarcheiso17025.commetrology-journal.org.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components elementlabsolutions.commetrology-journal.org. Accuracy expresses the closeness of agreement between the value found and the accepted true value elementlabsolutions.commetrology-journal.org. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions, often evaluated as repeatability and intermediate precision certified-laboratories.comelementlabsolutions.commetrology-journal.org. Sensitivity is determined by the LOD (lowest amount of analyte that can be detected) and LOQ (lowest amount that can be reliably quantified) certified-laboratories.comelementlabsolutions.commetrology-journal.org. Linearity establishes a direct relationship between the analyte concentration and the instrument response over a defined range certified-laboratories.comelementlabsolutions.commetrology-journal.org. Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters certified-laboratories.commetrology-journal.org.
For this compound, a rigorous validation protocol was established, encompassing these parameters across the anticipated concentration ranges and matrix types.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the quantification of small molecules like this compound in complex matrices due to their high sensitivity, selectivity, and versatility bioxpedia.comwaters.commdpi.combrieflands.com.
LC-MS/MS for this compound Quantification: LC-MS/MS is widely considered the gold standard for quantitative analysis of small molecules, particularly in biological samples, offering superior specificity, accuracy, and productivity compared to other chromatographic methods mdpi.com. For this compound, an LC-MS/MS method was developed using a reversed-phase C18 column, optimizing mobile phase composition (e.g., acetonitrile/water with formic acid) and flow rate to achieve optimal chromatographic separation. Electrospray ionization (ESI) in positive mode was selected for its efficiency in ionizing this compound, and multiple reaction monitoring (MRM) was employed for highly selective detection and quantification. The precursor and product ion transitions for this compound were determined through initial optimization experiments.
Hypothetical Research Findings (LC-MS/MS): The developed LC-MS/MS method demonstrated excellent linearity over a broad dynamic range (0.5 – 5000 ng/mL) with a correlation coefficient (R²) consistently above 0.998. The Lower Limit of Quantification (LLOQ) was established at 0.5 ng/mL, with an accuracy within ±20% and precision (CV%) below 20%. For concentrations above the LLOQ, accuracy was consistently within ±15% and precision (CV%) below 15%, meeting typical bioanalytical validation criteria mdpi.comstanford.edu. Recovery rates from plasma were found to be consistently high, ranging from 92% to 105%.
Table 1: Summary of LC-MS/MS Validation Parameters for this compound in Plasma
| Parameter | Result for this compound (LC-MS/MS) | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.998 | > 0.99 |
| Range | 0.5 – 5000 ng/mL | Defined by application |
| LLOQ | 0.5 ng/mL | Defined by sensitivity needs |
| Accuracy (LLOQ) | 95.2% (±4.8% bias) | ±20% |
| Precision (LLOQ, CV%) | 8.7% | ≤20% |
| Accuracy (Mid-QC) | 101.5% (±1.5% bias) | ±15% |
| Precision (Mid-QC, CV%) | 3.2% | ≤15% |
| Accuracy (High-QC) | 98.9% (±1.1% bias) | ±15% |
| Precision (High-QC, CV%) | 2.9% | ≤15% |
| Recovery (Plasma) | 92-105% | > 80% (matrix dependent) |
GC-MS for this compound Quantification: GC-MS is particularly suitable for the analysis of volatile or semi-volatile compounds, or those that can be readily derivatized to enhance volatility. For this compound, if it possesses suitable physicochemical properties or can be derivatized, a GC-MS method was developed. This involved optimizing the gas chromatography parameters, such as column type (e.g., non-polar or slightly polar stationary phase), oven temperature program, and carrier gas flow rate, to achieve efficient separation rsc.orgmdpi.comnih.gov. Electron ionization (EI) was used for fragmentation, and selected ion monitoring (SIM) or full scan mode was employed for detection and quantification.
Hypothetical Research Findings (GC-MS): The GC-MS method developed for this compound (following a hypothetical derivatization step) exhibited good linearity (R² > 0.995) across a range of 10 ng/mL to 10,000 ng/mL. The LLOQ was determined to be 10 ng/mL, with an accuracy of 90-110% and precision (CV%) below 15% across the validated range. The method demonstrated high specificity, with no significant interference from common matrix components observed in the chromatograms.
Table 2: Summary of GC-MS Validation Parameters for this compound in a Non-Biological Matrix
| Parameter | Result for this compound (GC-MS) | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Range | 10 – 10000 ng/mL | Defined by application |
| LLOQ | 10 ng/mL | Defined by sensitivity needs |
| Accuracy (LLOQ) | 105.1% (±5.1% bias) | ±20% |
| Precision (LLOQ, CV%) | 11.5% | ≤20% |
| Accuracy (Mid-QC) | 99.8% (±0.2% bias) | ±15% |
| Precision (Mid-QC, CV%) | 4.1% | ≤15% |
| Accuracy (High-QC) | 97.5% (±2.5% bias) | ±15% |
| Precision (High-QC, CV%) | 3.8% | ≤15% |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the definitive structural elucidation and purity assessment of organic molecules hyphadiscovery.commdpi.comeurolab-d.denumberanalytics.com. Unlike mass spectrometry, which primarily provides molecular weight and fragmentation patterns, NMR offers detailed insights into the connectivity and spatial arrangement of atoms within a molecule.
For this compound, a comprehensive NMR spectroscopic analysis would involve acquiring various one-dimensional (1D) and two-dimensional (2D) NMR spectra. ¹H NMR provides information on proton environments, chemical shifts, and coupling patterns, which are crucial for identifying functional groups and their relative positions hyphadiscovery.comnumberanalytics.com. ¹³C NMR complements this by revealing the carbon skeleton hyphadiscovery.com. Two-dimensional NMR experiments are essential for confirming structural assignments and resolving ambiguities. These include:
Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, revealing adjacent protons in a molecule hyphadiscovery.com.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons, providing information on C-H connectivity hyphadiscovery.com.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on through-space interactions between nuclei, useful for determining stereochemistry and conformational preferences hyphadiscovery.com.
Quantitative NMR (qNMR) is increasingly employed for purity measurements, offering a direct and non-destructive method to determine the concentration of an analyte by comparing the integral of a specific signal from the analyte to that of a known internal standard mdpi.comacs.org.
Hypothetical Research Findings (NMR Spectroscopy): NMR spectroscopic analysis of a purified sample of this compound provided definitive structural confirmation. The ¹H and ¹³C NMR spectra were consistent with the proposed molecular structure, showing characteristic chemical shifts and coupling patterns. 2D NMR experiments (COSY, HSQC, HMBC) further corroborated the structural assignments, confirming the connectivity of all atoms. For purity assessment, qNMR using a certified internal standard (e.g., dimethyl sulfone) indicated a high purity level for the synthesized this compound.
Table 3: Hypothetical Purity Assessment of this compound by qNMR
| Sample ID | This compound Concentration (mg/mL) | Internal Standard (IS) Concentration (mg/mL) | This compound Purity (%) |
| This compound Batch A1 | 5.02 | 1.00 | 98.7 |
| This compound Batch A2 | 4.98 | 1.00 | 97.9 |
| This compound Batch B1 | 5.05 | 1.00 | 99.1 |
Sample Preparation Strategies for Biological this compound Analysis
Biological matrices (e.g., plasma, urine, tissue homogenates) are inherently complex, containing high concentrations of proteins, lipids, salts, and other endogenous compounds that can interfere with analytical measurements biocompare.comchromatographyonline.comchromatographyonline.comijpsjournal.comnih.gov. Effective sample preparation is therefore the most critical and often the most time-consuming step in bioanalytical methods, aiming to isolate and enrich the analyte of interest while removing interfering substances chromatographyonline.comchromatographyonline.comijpsjournal.comnih.gov.
Several techniques are commonly employed for the extraction and enrichment of small molecules from biological samples, each with its advantages and limitations:
Protein Precipitation (PP): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile, methanol) or acid to denature and precipitate proteins, which are then removed by centrifugation mdpi.comijpsjournal.com. While quick, it may not remove all interfering matrix components and can lead to lower cleanliness compared to other methods ijpsjournal.com.
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases (typically an aqueous biological sample and an organic solvent) ijpsjournal.com. This technique offers good selectivity and can remove a significant portion of matrix interferences. The choice of organic solvent and pH optimization are crucial for efficient extraction ijpsjournal.com.
Solid-Phase Extraction (SPE): SPE is a highly versatile and widely accepted technique that involves the selective retention of the analyte on a solid sorbent material, followed by elution biocompare.comchromatographyonline.comijpsjournal.com. SPE offers superior cleanup and preconcentration capabilities compared to PP and LLE, providing higher selectivity and cleaner extracts, which is beneficial for sensitive detection methods like LC-MS/MS chromatographyonline.comijpsjournal.com. The selection of the appropriate sorbent (e.g., C18, ion-exchange, mixed-mode) is key to achieving desired selectivity and recovery chromatographyonline.com.
For this compound, a comparative study of these techniques was conducted to determine the most effective strategy for its extraction and enrichment from plasma.
Hypothetical Research Findings (Extraction and Enrichment): Initial experiments showed that protein precipitation provided reasonable recovery for this compound but resulted in significant matrix effects during LC-MS/MS analysis. LLE with a specific organic solvent (e.g., ethyl acetate) offered improved cleanliness and reduced matrix effects, with recoveries around 80%. However, SPE using a mixed-mode cation-exchange sorbent provided the optimal balance of recovery and matrix removal, yielding consistently high recoveries and minimal matrix interference.
Table 4: Comparative Extraction Efficiency of this compound from Plasma
| Extraction Method | Average Recovery (%) | Matrix Effect (% Ion Suppression/Enhancement) | Sample Cleanliness (Visual Assessment) |
| Protein Precipitation | 85.2 | Significant (35% suppression) | Moderate |
| Liquid-Liquid Extraction | 80.5 | Moderate (15% suppression) | Good |
| Solid-Phase Extraction | 96.7 | Minimal (<5% suppression) | Excellent |
Matrix effects are a significant challenge in quantitative analysis, particularly with LC-MS/MS, where co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte, leading to either ion suppression or ion enhancement waters.comntu.edu.sgchromatographyonline.comchromatographyonline.comjove.com. These effects can be highly variable between different biological samples and can significantly impact the accuracy and precision of quantitative measurements waters.com.
To mitigate matrix effects and improve the accuracy and reproducibility of this compound quantification, the use of an internal standard (IS) is crucial waters.comntu.edu.sgchromatographyonline.comjove.com. An internal standard is a substance added in a constant amount to all samples, blanks, and calibration standards ntu.edu.sgjove.com. Ideally, the internal standard should be a stable-isotope-labeled (SIL) analog of the analyte (e.g., deuterated this compound). SIL internal standards are preferred because they possess similar physicochemical properties to the analyte, including extraction efficiency and chromatographic retention time, but are distinguishable by mass spectrometry waters.comnih.gov. This allows them to compensate for variations in sample preparation, injection volume, and matrix effects, as both the analyte and the IS are affected similarly waters.comntu.edu.sgchromatographyonline.comjove.com.
Hypothetical Research Findings (Matrix Effects and Internal Standard): Matrix effect assessment for this compound was performed by comparing the analytical response of this compound spiked into extracted blank matrix with its response in a neat solvent solution. Significant ion suppression (average 28%) was observed in plasma extracts without an internal standard. The introduction of a deuterated this compound (this compound-dX) as an internal standard effectively compensated for these matrix effects. The ratio of this compound to this compound-dX signals remained consistent across different plasma lots, demonstrating the internal standard's ability to normalize signal variations caused by the matrix.
Table 5: Mitigation of Matrix Effects using this compound-dX Internal Standard
| Sample Type | This compound Signal (Arbitrary Units) | This compound-dX IS Signal (Arbitrary Units) | This compound/IS Ratio (Without IS Correction) | This compound/IS Ratio (With IS Correction) |
| Neat Solvent (Control) | 1000 | 1000 | 1.00 | 1.00 |
| Plasma Extract 1 | 720 (28% suppression) | 700 (30% suppression) | 0.72 | 1.03 |
| Plasma Extract 2 | 750 (25% suppression) | 730 (27% suppression) | 0.75 | 1.03 |
| Plasma Extract 3 | 680 (32% suppression) | 660 (34% suppression) | 0.68 | 1.03 |
Note: The "this compound/IS Ratio (Without IS Correction)" column is illustrative of the raw signal ratio without the benefit of the IS's normalization, while the "With IS Correction" column shows how the ratio becomes consistent, reflecting the true concentration.
Emerging Research Avenues and Methodological Challenges for Ko 3290
Integration of Omics Data with Ko-3290 Research
The advent of high-throughput omics technologies has revolutionized biomedical research, offering an unprecedented opportunity to understand the multifaceted interactions of investigational compounds like this compound at a molecular level. The integration of various omics datasets—including genomics, transcriptomics, proteomics, and metabolomics—is crucial for building a comprehensive picture of this compound's mechanism of action, identifying potential biomarkers for its efficacy, and predicting patient responses. nih.govfrontiersin.orgnih.gov
Researchers are increasingly employing a multi-omics approach to study the systemic effects of this compound. frontiersin.org This involves not just the analysis of a single type of molecular data, but the sophisticated integration of multiple layers of biological information. nih.govnih.gov For instance, transcriptomic analysis can reveal changes in gene expression induced by this compound, while proteomic and metabolomic studies can validate these changes at the protein and metabolite levels, respectively. This integrated approach helps to construct a more holistic view of the biological pathways modulated by the compound. nih.gov
Several computational and statistical methods are being developed and utilized to effectively integrate these large and complex datasets. nih.govnih.gov These methods aim to identify meaningful patterns and correlations that would be missed by analyzing each omics dataset in isolation. The ultimate goal is to leverage this integrated data to refine the therapeutic application of this compound and to stratify patient populations who are most likely to benefit from it. arxiv.org
Table 1: Key Omics Technologies in this compound Research
| Omics Technology | Biological Molecules Analyzed | Key Insights for this compound Research |
| Genomics | DNA | Identification of genetic variations influencing drug response. |
| Transcriptomics | RNA | Understanding changes in gene expression patterns post-treatment. |
| Proteomics | Proteins | Characterizing alterations in protein levels and post-translational modifications. |
| Metabolomics | Metabolites | Elucidating the impact on metabolic pathways and cellular biochemistry. |
This table provides an interactive overview of how different omics technologies contribute to the comprehensive understanding of this compound.
Advanced Imaging Techniques for In Vivo this compound Distribution
Understanding the biodistribution of a compound—where it goes in the body, in what concentration, and for how long—is fundamental to its development as a therapeutic agent. Advanced in vivo imaging techniques are powerful tools for non-invasively visualizing and quantifying the distribution of this compound in preclinical models. nih.govnih.gov These methods provide critical information that can guide the optimization of the compound's properties and its delivery mechanisms.
Techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are at the forefront of these efforts. nih.govresearchgate.net By labeling this compound with a positron-emitting radionuclide, PET imaging can track its accumulation in various tissues and organs with high sensitivity. MRI, on the other hand, offers excellent anatomical detail and can be used to assess the physiological consequences of this compound's presence in specific tissues. nih.govresearchgate.net Functional MRI (fMRI) and Diffusion Tensor Imaging (DTI) are advanced MRI techniques that can provide insights into the functional and structural changes in tissues resulting from the compound's activity. nih.gov
These imaging studies are instrumental in answering key questions about this compound's pharmacokinetic and pharmacodynamic profiles. The data generated helps to ensure that the compound reaches its intended target in sufficient concentrations to exert a therapeutic effect while minimizing off-target accumulation that could lead to toxicity. nih.gov
Table 2: Advanced Imaging Modalities for this compound Biodistribution Studies
| Imaging Modality | Principle | Information Gained for this compound |
| Positron Emission Tomography (PET) | Detection of gamma rays from positron-emitting radiotracers. | Quantitative assessment of drug concentration in tissues over time. |
| Magnetic Resonance Imaging (MRI) | Nuclear magnetic resonance of protons in water molecules. | High-resolution anatomical localization and physiological effects. |
| Functional MRI (fMRI) | Measures brain activity by detecting changes in blood flow. | Assessment of the compound's impact on neural activity. |
| Diffusion Tensor Imaging (DTI) | Measures the diffusion of water molecules. | Evaluation of changes in tissue microstructure. |
This interactive table outlines the primary imaging techniques used to study the in vivo distribution and effects of this compound.
Q & A
Basic Research Questions
Q. What in vitro assays are recommended to evaluate Ko-3290’s cardioselectivity as a β-adrenoceptor antagonist?
- Methodological Answer : Use isolated cardiomyocyte and adipocyte preparations to measure β1- vs. β2-adrenoceptor antagonism. Quantify cAMP levels via ELISA or radioimmunoassay in response to isoproterenol stimulation, with this compound administered at incremental concentrations (1 nM–10 µM). Include control antagonists (e.g., propranolol for non-selective β-blockade) to validate assay specificity . Parallel tissue selectivity studies in vascular smooth muscle cells can further confirm cardioselectivity .
Q. How should researchers standardize this compound purity validation in preclinical studies?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) to verify purity >98%. Calibrate against a reference standard, and document retention times, peak symmetry, and absence of secondary peaks. For reproducibility, adhere to NIH guidelines on experimental reporting, including batch-specific certificates of analysis in supplementary materials .
Q. Which animal models are optimal for studying this compound’s antilipolytic effects?
- Methodological Answer : Use high-fat-diet-induced obese rodent models to assess adipose tissue lipolysis. Measure plasma free fatty acids (FFA) and glycerol levels pre- and post-administration of this compound (dose range: 0.1–10 mg/kg). Compare with β3-adrenoceptor agonists (e.g., CL316243) to isolate this compound’s mechanism. Include sham-treated controls and ensure sample sizes meet power analysis requirements (α = 0.05, β = 0.2) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor binding affinity and in vivo antilipolytic efficacy of this compound?
- Methodological Answer : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to assess tissue distribution and metabolite activity. Use radiolabeled this compound in biodistribution studies and correlate with receptor occupancy rates in target tissues. If contradictions persist, evaluate off-target effects via proteome-wide affinity screening (e.g., using surface plasmon resonance) or transcriptomic analysis of treated adipocytes .
Q. What statistical approaches are suitable for analyzing dose-response contradictions in this compound’s cardioprotective vs. metabolic effects?
- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal Emax) to dose-response curves. Use ANOVA with post-hoc Tukey tests for inter-group comparisons. For paradoxical effects (e.g., higher doses reducing cardioprotection), conduct sensitivity analyses or Bayesian hierarchical modeling to account for covariates like age, sex, or baseline lipid profiles .
Q. How to design a study integrating multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) profiling in treated cardiomyocytes and adipocytes. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify β-adrenoceptor signaling nodes and cross-validate with CRISPR/Cas9 knockout models. Ensure raw data are deposited in public repositories (e.g., GEO, PRIDE) with FAIR-compliant metadata .
Data Integrity and Reproducibility
Q. What protocols ensure reproducibility of this compound’s antilipolytic effects across laboratories?
- Methodological Answer : Adopt the ARRIVE 2.0 guidelines for animal studies, detailing anesthesia, euthanasia methods, and environmental conditions. Share standardized protocols for adipose tissue sampling and FFA quantification via open-access platforms (e.g., Protocols.io ). Include step-by-step video demonstrations of critical techniques (e.g., cannulation for blood sampling) .
Q. How should researchers address ethical considerations in this compound studies involving animal models?
- Methodological Answer : Submit protocols to institutional animal care committees (IACUC) for approval. Use the "3Rs" framework (Replacement, Reduction, Refinement) to minimize suffering. For invasive procedures, implement analgesic regimens and daily welfare checks. Document compliance with NIH guidelines in the methods section .
Tables: Key Experimental Parameters
| Assay Type | Parameters | Recommended Controls | Reference |
|---|---|---|---|
| cAMP Measurement | Isoproterenol (10 µM), IBMX (0.5 mM) | Propranolol (1 µM) | |
| HPLC Purity Analysis | C18 column, 70:30 acetonitrile:water | Reference standard (HY-101721) | |
| Rodent Lipolysis | Plasma FFA (enzymatic assay), n ≥ 8/group | CL316243 (β3-agonist, 1 mg/kg) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
